molecular formula C11H11NO3 B8425440 Methyl 3-(3-cyanophenoxy)propionate

Methyl 3-(3-cyanophenoxy)propionate

Cat. No. B8425440
M. Wt: 205.21 g/mol
InChI Key: ZLPPTKPQCZXQLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07396844B1

Procedure details

500 mg (2.4 mmol) of methyl 3-(3-cyanophenoxy)propionate was heated in 40 ml of 6 N hydrochloric acid at 70° C. for 30 minutes. After the extraction with ethyl acetate, the extract was washed with saturated aqueous NaCl solution and then dried on anhydrous magnesium sulfate. The solvent was evaporated to obtain the title compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:13]=[CH:14][CH:15]=1)[O:6][CH2:7][CH2:8][C:9]([O:11]C)=[O:10])#[N:2]>Cl>[C:1]([C:3]1[CH:4]=[C:5]([CH:13]=[CH:14][CH:15]=1)[O:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10])#[N:2]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(#N)C=1C=C(OCCC(=O)OC)C=CC1
Name
Quantity
40 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After the extraction with ethyl acetate
WASH
Type
WASH
Details
the extract was washed with saturated aqueous NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried on anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C(OCCC(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.